An In-depth Technical Guide to the Core of TVD-0003510 (Risperidone Long-Acting Injectable)
An In-depth Technical Guide to the Core of TVD-0003510 (Risperidone Long-Acting Injectable)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the core component of the investigational drug designated TVD-0003510, which has been publicly identified as TV-46000. TV-46000 is a long-acting subcutaneous antipsychotic (LASCA) formulation of risperidone.[1][2][3][4] This document will focus on the active pharmaceutical ingredient, risperidone, covering its chemical structure, mechanism of action, pharmacokinetics, and relevant experimental protocols.
Chemical Structure and Properties of Risperidone
Risperidone is a second-generation (atypical) antipsychotic belonging to the chemical class of benzisoxazole derivatives.
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IUPAC Name: 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
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Molecular Formula: C₂₃H₂₇FN₄O₂
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Molecular Weight: 410.49 g/mol
Table 1: Physicochemical Properties of Risperidone
| Property | Value |
| Melting Point | 170 °C |
| pKa1 | 8.24 |
| pKa2 | 3.11 |
| Water Solubility | Practically insoluble |
| LogP | 3.5 |
Mechanism of Action
Risperidone's antipsychotic activity is mediated through a combination of antagonist activities at dopamine D₂ and serotonin 5-HT₂A receptors.[5] It also exhibits high affinity for α₁- and α₂-adrenergic receptors and histamine H₁ receptors, which may contribute to some of its therapeutic and side effects, such as orthostatic hypotension and sedation.[5]
Receptor Binding Profile
Risperidone and its active metabolite, 9-hydroxyrisperidone, have a broad receptor binding profile. The binding affinities (Ki) for various receptors are summarized in Table 2.
Table 2: Receptor Binding Affinities (Ki, nM) of Risperidone
| Receptor | Risperidone Ki (nM) | 9-Hydroxyrisperidone Ki (nM) |
| Dopamine D₂ | 3.13 | 8.27 |
| Serotonin 5-HT₂A | 0.16 | 0.38 |
| α₁-Adrenergic | 0.8 | 1.8 |
| α₂-Adrenergic | 1.1 | 4.7 |
| Histamine H₁ | 2.2 | 8.2 |
Data compiled from publicly available pharmacological databases.
Signaling Pathways
The primary signaling pathway affected by risperidone is the dopaminergic pathway. In conditions like schizophrenia, hyperactivity of the mesolimbic dopamine pathway is associated with positive symptoms. By blocking D₂ receptors in this pathway, risperidone reduces dopaminergic neurotransmission, leading to an amelioration of these symptoms. Its potent 5-HT₂A antagonism is thought to contribute to its efficacy against negative symptoms and a lower propensity to cause extrapyramidal side effects compared to first-generation antipsychotics.
Pharmacokinetics and Metabolism
Risperidone is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to its major active metabolite, 9-hydroxyrisperidone.[5][6][7] Both risperidone and 9-hydroxyrisperidone contribute to the overall antipsychotic effect. The pharmacokinetic properties of oral risperidone are summarized in Table 3.
Table 3: Pharmacokinetic Parameters of Oral Risperidone
| Parameter | Value |
| Bioavailability | ~70% |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours |
| Volume of Distribution (Vd) | 1-2 L/kg |
| Plasma Protein Binding | Risperidone: ~90%, 9-Hydroxyrisperidone: ~77% |
| Half-life (t₁/₂) - Extensive Metabolizers | Risperidone: ~3 hours, 9-Hydroxyrisperidone: ~21 hours |
| Half-life (t₁/₂) - Poor Metabolizers | Risperidone: ~20 hours, 9-Hydroxyrisperidone: ~30 hours |
| Primary Metabolizing Enzyme | CYP2D6 |
TV-46000 Formulation and Release Profile
TV-46000 utilizes the BEPO® technology, a copolymer-based drug delivery system, to provide sustained release of risperidone after subcutaneous injection.[1][2] This technology employs a combination of diblock and triblock copolymers of polyethylene glycol (PEG) and poly(D,L-lactic acid) (PLA) with a biocompatible solvent.[8][9][10][11][12] Upon injection, the solvent dissipates, and the polymers precipitate, forming a depot that entraps the risperidone. The drug is then released over an extended period through diffusion and biodegradation of the polymer matrix.
Experimental Protocols
Radioligand Binding Assay for Dopamine D₂ Receptor
This protocol is a representative example for determining the binding affinity of a compound to the dopamine D₂ receptor.
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Cell Culture and Membrane Preparation:
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HEK293 cells stably expressing the human dopamine D₂ receptor are cultured to confluency.
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Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., Bradford assay).
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Binding Assay:
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In a 96-well plate, add the following in order:
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Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
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A fixed concentration of a radioligand, such as [³H]-Spiperone (typically 0.1-2.0 nM).
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Increasing concentrations of the test compound (risperidone) or a known competitor for determination of non-specific binding (e.g., 10 µM haloperidol).
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The cell membrane preparation.
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Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
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Filtration and Scintillation Counting:
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The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
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The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
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The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.
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Data Analysis:
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The specific binding is calculated by subtracting the non-specific binding from the total binding.
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The IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
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The Ki (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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HPLC-MS/MS Method for Quantification of Risperidone in Human Plasma
This protocol provides a general framework for the quantitative analysis of risperidone and its metabolite in plasma samples.[13][14][15][16][17]
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Sample Preparation (Solid Phase Extraction):
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To 1 mL of human plasma, add an internal standard (e.g., clozapine).
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Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with methanol followed by water.
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Load the plasma sample onto the cartridge.
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Wash the cartridge with an aqueous solution (e.g., 2% formic acid) to remove interfering substances.
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Wash with a weak organic solvent (e.g., methanol).
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Elute risperidone and the internal standard with an appropriate organic solvent (e.g., 5% ammonium hydroxide in methanol).
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Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
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Chromatographic Conditions:
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HPLC System: A high-performance liquid chromatography system capable of gradient elution.
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Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
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Mobile Phase A: 2 mM ammonium acetate in water, pH 9.0.
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Mobile Phase B: Methanol.
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Flow Rate: 0.6 mL/min.
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Injection Volume: 5 µL.
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Gradient: A suitable gradient program to separate risperidone, 9-hydroxyrisperidone, and the internal standard.
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Mass Spectrometric Conditions:
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray ionization (ESI), positive ion mode.
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Detection Mode: Multiple Reaction Monitoring (MRM).
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Risperidone transition: m/z 411.2 → 191.2
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9-Hydroxyrisperidone transition: m/z 427.2 → 207.2
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Internal Standard (Clozapine) transition: m/z 327.1 → 192.1
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Quantification:
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A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
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The concentration of risperidone and 9-hydroxyrisperidone in the plasma samples is determined from the calibration curve.
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Clinical Data Summary for TV-46000
Clinical trials of TV-46000, such as the RISE study, have demonstrated its efficacy in delaying relapse in patients with schizophrenia.[1][2][3]
Table 4: Key Efficacy and Safety Findings from the RISE Study
| Outcome | TV-46000 (Once Monthly) | TV-46000 (Once Every 2 Months) | Placebo |
| Time to Impending Relapse | Significantly prolonged | Significantly prolonged | - |
| Treatment-Related Adverse Events (≥5%) | Injection site nodules (7%), Extrapyramidal disorder (5%) | Injection site nodules (7%), Weight increased (6%) | Injection site nodules (3%) |
Data are percentages of patients reporting the adverse event.[2]
Conclusion
TVD-0003510, identified as the long-acting injectable risperidone formulation TV-46000, leverages the well-established antipsychotic activity of its core component, risperidone. Its mechanism of action is centered on the potent antagonism of dopamine D₂ and serotonin 5-HT₂A receptors. The use of the BEPO® copolymer technology allows for sustained delivery, potentially improving treatment adherence and outcomes in patients with schizophrenia. The experimental protocols outlined in this guide provide a foundation for further research and development in the field of long-acting antipsychotics.
References
- 1. TV-46000, A Long-Acting Subcutaneous Antipsychotic Agent, Demonstrated Improved Patient-Centered Outcomes in Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of TV-46000, a long-acting, subcutaneous, injectable formulation of risperidone, for schizophrenia: a randomised clinical trial in the USA and Bulgaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TV-46000, A Long-Acting Subcutaneous Antipsychotic Agent, Demonstrated Improved Patient-Centered Outcomes in Patients with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Long-Term Safety and Tolerability Study of TV-46000 for Subcutaneous Use in Patients with Schizophrenia: A Phase 3, Randomized, Double-Blinded Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Risperidone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CYP2D6 polymorphisms and their influence on risperidone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CYP2D6 Genotype-Based Dose Recommendations for Risperidone in Asian People [frontiersin.org]
- 8. medincell.com [medincell.com]
- 9. fiercepharma.com [fiercepharma.com]
- 10. MedinCell Enters Into a Technology Agreement for Long-Acting Injectable Products [prnewswire.com]
- 11. m.youtube.com [m.youtube.com]
- 12. lapal.medicinespatentpool.org [lapal.medicinespatentpool.org]
- 13. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. waters.com [waters.com]
- 16. aseestant.ceon.rs [aseestant.ceon.rs]
- 17. ijrpns.com [ijrpns.com]
